6-O-Veratroylcatalpol
Description
Properties
IUPAC Name |
[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3,4-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O13/c1-31-12-4-3-10(7-13(12)32-2)21(30)35-19-11-5-6-33-22(15(11)24(9-26)20(19)37-24)36-23-18(29)17(28)16(27)14(8-25)34-23/h3-7,11,14-20,22-23,25-29H,8-9H2,1-2H3/t11-,14-,15-,16-,17+,18-,19+,20+,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLOCWOFCUFHBG-PIAIVMLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90972449 | |
| Record name | 2-(Hexopyranosyloxy)-1a-(hydroxymethyl)-1a,1b,2,5a,6,6a-hexahydrooxireno[4,5]cyclopenta[1,2-c]pyran-6-yl 3,4-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90972449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56973-43-4 | |
| Record name | 6-O-Veratryl catalposide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056973434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Hexopyranosyloxy)-1a-(hydroxymethyl)-1a,1b,2,5a,6,6a-hexahydrooxireno[4,5]cyclopenta[1,2-c]pyran-6-yl 3,4-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90972449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Chemotaxonomic Significance
Distribution in Plant Families
6-O-Veratroylcatalpol is an iridoid glycoside found within the plant kingdom, with its distribution having important implications for chemotaxonomy, the classification of plants based on their chemical constituents. Historically, many of the plant species known to produce this compound were classified under the Scrophulariaceae (figwort) family. wikipedia.orgnativeplanttrust.orgtiiips.comthebelmontrooster.com However, due to major revisions based on molecular phylogenies, the circumscription of this family has been significantly narrowed. wikipedia.orgnativeplanttrust.org Many genera, including Veronica, which is a notable source of this compound, have been transferred to other families, most prominently the Plantaginaceae. wikipedia.orgresearchgate.netnih.gov Therefore, while historical literature may associate the compound with Scrophulariaceae in its broader, traditional sense, current botanical classification places its primary sources elsewhere.
The genus Veronica (speedwell), now commonly placed in the Plantaginaceae family, is a significant source of this compound and related compounds. The presence of various 6-O-catalpol esters is considered a characteristic feature of many Northern Hemisphere Veronica species. nih.gov
Specific species within the genus where this compound has been identified include:
Veronica cymbalaria : This species has been found to contain this compound along with other iridoids like aucubin (B1666126), catalpol (B1668604), amphicoside, and verproside. nih.gov
Veronica cuneifolia subsp. cuneifolia : Researchers have isolated 6-O-veratroylcatalposide from this subspecies. researchgate.net
Veronica hookeri : Among several other iridoid glucosides, a veratroyl 6-O-ester of aucubin (a related iridoid) has been isolated from this species, highlighting the presence of the veratroyl chemical moiety within the genus's metabolic profile. researchgate.net
The consistent presence and structural variation of catalpol esters, such as this compound, across different Veronica species make them valuable chemotaxonomic markers for understanding the relationships within this genus. researchgate.net
Beyond the Veronica genus, this compound has been identified in other related plants. The compound was originally isolated from Pseudolysimachion rotundum var. subintegrum. nih.gov The genus Pseudolysimachion is also a member of the Plantaginaceae family, further solidifying the compound's strong association with this botanical family. The parent compound, catalpol, is widely distributed in many plant families, including Lamiaceae, Scrophulariaceae, Plantaginaceae, and Loganiaceae, indicating that the enzymatic machinery to produce the core catalpol structure is widespread. wikipedia.orgmdpi.com However, the specific esterification with a veratroyl group appears to be a more taxonomically restricted characteristic.
Biosynthetic Origin and Precursor Relationships
The biosynthesis of this compound is rooted in the general iridoid biosynthetic pathway, a complex sequence of enzymatic reactions that produce the characteristic cyclopentanopyran ring structure of iridoids. wikipedia.org Iridoids are a class of monoterpenoids, meaning they are derived from a 10-carbon precursor. nih.gov
The key steps in the formation of the core iridoid skeleton are as follows:
Precursor Formation : The pathway begins with geranyl pyrophosphate (GPP), which is formed from the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov
Hydrolysis and Oxidation : GPP is hydrolyzed to geraniol (B1671447). nih.gov This is followed by a series of oxidation steps, converting geraniol first to 8-hydroxygeraniol and then to 8-oxogeranial. wikipedia.orgnih.govnih.gov
Cyclization : The key cyclization step is catalyzed by the enzyme iridoid synthase. This enzyme converts 8-oxogeranial into the iridoid ring scaffold. wikipedia.orgnih.gov This involves an initial reduction followed by a cyclization reaction to form the characteristic bicyclic structure. wikipedia.org
Following the formation of the initial iridoid skeleton, a series of further enzymatic modifications, including hydroxylations and glycosylations, occur to produce a variety of iridoid glycosides, such as catalpol.
This compound is a direct derivative of the more common iridoid glycoside, catalpol. nih.govmdpi.com The chemical name itself indicates that it is an ester of catalpol. Specifically, a veratroyl group (derived from veratric acid) is attached to the catalpol molecule at the hydroxyl group on the 6th carbon.
The biosynthesis of this compound therefore proceeds via the formation of catalpol first. The final step is an esterification reaction, likely catalyzed by an acyltransferase enzyme. This enzyme would transfer the veratroyl group from an activated donor, such as veratroyl-CoA, to the 6-hydroxyl position of catalpol. This final acylation step is a common strategy in plant secondary metabolism to increase the structural diversity and biological activity of core molecules like catalpol. The presence of such specific acyltransferases is a key reason for the chemotaxonomic diversity of iridoids observed in different plant species.
Enzymatic Steps and Genetic Insights in Pathway Elucidation
The biosynthesis of acylated iridoids like this compound is a multi-step process involving several classes of enzymes. The pathway begins with the synthesis of the iridoid scaffold from geranyl diphosphate, a product of the methylerythritol phosphate (B84403) (MEP) pathway. researchgate.net While the complete enzymatic sequence for this compound has not been fully elucidated, key steps can be inferred from studies on catalpol and other iridoids.
Key Biosynthetic Stages:
Core Iridoid Synthesis: The initial steps involve enzymes such as geraniol synthase (GES), geraniol 8-hydroxylase (G10H), 10-hydroxygeraniol oxidoreductase (10HGO), and iridoid synthase (IS) to form the characteristic cyclopentan-[C]-pyran skeleton. researchgate.netresearchgate.net
Formation of Catalpol: The immediate precursor to catalpol is aucubin. mazums.ac.ir An essential enzymatic step in this conversion is the epoxidation of aucubin, a reaction catalyzed by an aucubin epoxidase, which has been identified as a cytochrome P450 enzyme in Rehmannia chingii. researchgate.net
Acylation of Catalpol: The final step in the formation of this compound is the esterification of the hydroxyl group at the C-6 position of the catalpol molecule with veratric acid. This reaction is catalyzed by a specific acyltransferase. Although the precise enzyme for this veratroylation has not been characterized, the diversity of acylated iridoids in plants points to a wide range of acyltransferases with specific substrate affinities. nih.govresearchgate.net For instance, acetyltransferases have been identified as key enzymes in creating iridoid diversity in cat thyme (Teucrium marum). nih.gov
Genetic investigations, often employing transcriptome analysis, have begun to identify the genes encoding these biosynthetic enzymes. researchgate.netnih.gov Studies in Rehmannia glutinosa have identified numerous candidate genes potentially involved in the later, or "tailoring," steps of catalpol formation, including oxidoreductases, CYP450s, and hydroxylases. researchgate.net The discovery of the specific veratroyltransferase gene would be a significant step in understanding the genetic basis for the production of this compound.
Chemosystematic Marker Utility
The distribution of iridoid glucosides is not uniform across the plant kingdom and their structural patterns can serve as valuable chemosystematic markers to delineate taxonomic relationships. mazums.ac.irscielo.br The presence or absence of specific compounds, and the patterns of their structural modifications, correlate well with classifications based on morphology and molecular data.
Role in Phylogenetic Studies of Plant Genera
The structural type of iridoid has proven useful in clarifying evolutionary relationships at the genus and species level. Within the Plantaginaceae, for example, the presence of catalpol and its esters is a defining characteristic of the tribe Veroniceae. researchgate.net Genera such as Verbascum and Scrophularia are known to produce a rich array of iridoids, and the specific acylation patterns of catalpol can help to distinguish between different species groups. researchgate.netresearchgate.net
The presence of a specific derivative like this compound within a particular plant taxon would be a significant piece of phylogenetic evidence. It could be used, in conjunction with other chemical and genetic data, to support its placement within a specific lineage or to understand the evolutionary divergence from closely related species that may produce different catalpol esters or lack them entirely.
Intra-species and Inter-species Variabilities in Iridoid Profiles
The chemical profile of a plant, including its iridoid content, can exhibit significant variation both between different species (inter-species) and among different populations of the same species (intra-species). This variability is influenced by genetic factors, environmental conditions, and the developmental stage of the plant.
NMR-based metabolomic studies on Verbascum species have demonstrated clear differentiation based on their chemical fingerprints, with some species accumulating higher amounts of iridoid glycosides than others. universiteitleiden.nl This chemical diversity is crucial for the plant's interaction with its environment, particularly in defense against herbivores.
The table below illustrates the inter-species variability of major iridoid glycosides found in select Verbascum species, highlighting how these profiles can be used to group or distinguish them. The relative abundance of a specific compound like this compound would be expected to follow similar patterns of variation.
| Species | Aucubin | Harpagoside | Ajugol | Catalpol |
|---|---|---|---|---|
| Verbascum xanthophoeniceum | High | High | High | Present |
| Verbascum nigrum | High | High | High | Present |
| Verbascum phoeniceum | High | High | High | Present |
| Verbascum phlomoides | Low | Low | Low | Present |
| Verbascum densiflorum | Low | Low | Low | Present |
Data adapted from NMR-based metabolomic studies of Verbascum species. "High" and "Low" refer to relative concentrations. universiteitleiden.nl
Advanced Isolation and Purification Methodologies
Principles of Extraction from Biological Matrices
The initial and critical step in obtaining 6-O-Veratroylcatalpol is its efficient extraction from the plant matrix. This process is governed by the physicochemical properties of the target compound and the selection of an appropriate solvent system to maximize yield while minimizing the co-extraction of impurities.
Solvent-Based Extraction Techniques
Given the polar nature of iridoid glycosides, including this compound, polar solvents are the primary choice for extraction. Methanol (B129727) and ethanol (B145695) are frequently utilized due to their ability to effectively solubilize these compounds. The selection of the solvent is a critical parameter that directly influences the extraction efficiency.
The general procedure involves the maceration or percolation of dried and powdered plant material with the chosen solvent. For instance, in the isolation of structurally related iridoid glycosides from Buddleja species, the air-dried and powdered leaves are typically subjected to repeated extractions with methanol at room temperature. This process is often carried out exhaustively to ensure the maximum recovery of the target compounds. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.
Table 1: Common Solvents for Iridoid Glycoside Extraction
| Solvent | Polarity | Advantages |
| Methanol | High | Excellent solubilizing power for polar glycosides. |
| Ethanol | High | A greener alternative to methanol with good extraction efficiency. |
| Water | Very High | Effective for highly polar compounds, often used in initial partitioning steps. |
Advanced Sample Preparation Strategies
Following the initial extraction, the crude extract contains a complex mixture of compounds, including pigments, lipids, and other secondary metabolites. Therefore, a series of sample preparation or "clean-up" steps are essential before proceeding to chromatographic separation.
A common and effective strategy is liquid-liquid partitioning. The concentrated crude methanolic extract is often suspended in water and then sequentially partitioned with solvents of increasing polarity. This may involve an initial wash with a non-polar solvent like n-hexane to remove lipids and chlorophylls. Subsequently, the aqueous layer, containing the polar iridoid glycosides, is partitioned with a solvent of intermediate polarity, such as ethyl acetate (B1210297) or n-butanol. This step helps to separate the target compounds from highly polar substances like sugars and some flavonoids. The fraction containing the highest concentration of this compound, as determined by preliminary analysis such as thin-layer chromatography, is then selected for further purification.
Chromatographic Separation Techniques
Chromatography is the cornerstone of purifying this compound from the enriched extract. A combination of different chromatographic methods is typically employed, each leveraging different separation principles to resolve the complex mixture.
Planar Chromatography Applications (e.g., Thin-Layer Chromatography)
Thin-Layer Chromatography (TLC) is an indispensable tool in the isolation process, primarily used for the rapid analysis of fractions and for optimizing solvent systems for column chromatography. TLC plates are typically coated with silica (B1680970) gel, a polar stationary phase.
For the analysis of iridoid glycosides, a mixture of a moderately polar and a polar solvent is commonly used as the mobile phase. A typical solvent system might consist of chloroform (B151607) and methanol in varying ratios. The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. More polar compounds will have a stronger interaction with the silica gel and thus will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Visualization of the spots on the TLC plate is often achieved by spraying with a reagent such as a vanillin-sulfuric acid solution followed by heating, which imparts a characteristic color to the iridoid glycosides.
Column Chromatography Systems (e.g., Open-Column Chromatography)
Open-column chromatography is the primary technique for the preparative separation of this compound from the enriched extract. Silica gel is the most commonly used stationary phase for the separation of iridoid glycosides due to its polarity and cost-effectiveness.
The enriched extract is adsorbed onto a small amount of silica gel and then carefully loaded onto the top of a pre-packed silica gel column. The separation is achieved by eluting the column with a gradient of solvents, typically starting with a less polar solvent system and gradually increasing the polarity. For example, a gradient of chloroform-methanol or ethyl acetate-methanol is often employed. Fractions are collected sequentially and analyzed by TLC to identify those containing the target compound. Fractions with similar TLC profiles are then pooled together. This process may need to be repeated with different solvent systems to achieve a higher degree of purification.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is the final and most powerful technique used to obtain highly pure this compound. Reversed-phase HPLC is the preferred mode for the purification of iridoid glycosides. In this technique, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture.
Preparative or semi-preparative HPLC columns are used for the final purification step. The mobile phase typically consists of a mixture of water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile (B52724). The separation is achieved by running a gradient elution, where the proportion of the organic solvent is gradually increased over time. This allows for the separation of compounds with very similar polarities. The elution of the compounds is monitored by a UV detector, as iridoid glycosides typically exhibit UV absorbance. The fraction corresponding to the peak of this compound is collected, and the solvent is evaporated to yield the pure compound.
Table 2: Illustrative HPLC Parameters for Iridoid Glycoside Separation
| Parameter | Typical Value/Condition |
| Column | Reversed-phase C18 (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Linear gradient from 10% B to 50% B over 30 minutes |
| Flow Rate | 2-4 mL/min |
| Detection | UV at ~240 nm |
The combination of these advanced extraction and chromatographic techniques allows for the successful isolation and purification of this compound from its natural sources, enabling further investigation of its biological and chemical properties.
Medium- and Low-Performance Liquid Chromatography (MPLC, LPLC) Approaches
Medium-Pressure Liquid Chromatography (MPLC) serves as a crucial tool for the preparative separation of iridoid glycosides like this compound from crude plant extracts. This technique bridges the gap between low-pressure and high-performance liquid chromatography, offering enhanced resolution over LPLC while accommodating larger sample loads than analytical HPLC. In the context of iridoid isolation, MPLC is frequently employed with reversed-phase cartridges, such as C18, using gradient elution. nih.gov A common mobile phase consists of a methanol and water gradient, which effectively separates compounds based on polarity. nih.gov
The utility of MPLC has been demonstrated in the successful isolation of multiple iridoid glycosides, including harpagide (B7782904) and 8-O-acetylharpagide, from complex methanol extracts. nih.gov Furthermore, MPLC can be integrated into a multi-step purification workflow, often combined with macroporous resin chromatography to first enrich the iridoid fraction before the final purification steps. nih.gov This combined approach has proven highly efficient for the large-scale production of various iridoids, yielding compounds with purities exceeding 95%. nih.gov
Low-Pressure Liquid Chromatography (LPLC), often performed as conventional column chromatography, is a fundamental technique for the initial fractionation of plant extracts. This method typically uses stationary phases like silica gel or Sephadex LH-20. jst.go.jp For instance, Vacuum Liquid Chromatography (VLC), a form of LPLC, has been used as a preliminary step to obtain catalpol-containing fractions of acceptable purity before further purification. mdpi.com While LPLC offers lower resolution compared to MPLC, it is invaluable for processing large quantities of crude material to separate major compound classes and reduce sample complexity for subsequent high-resolution techniques.
| Technique | Stationary Phase | Mobile Phase | Isolated Compounds | Reference |
|---|---|---|---|---|
| MPLC | Reversed-Phase C18 | Methanol/Water Gradient | Harpagide, 8-O-acetylharpagide | nih.gov |
| MPLC combined with Macroporous Resin Chromatography | HPD-100 Resin followed by Reversed-Phase Media | Ethanol/Water Gradient | Gardenoside, Geniposide, and others | nih.gov |
Countercurrent Chromatography Techniques
Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the need for a solid stationary support, thereby preventing the irreversible adsorption of the sample. This makes it particularly suitable for the preparative separation of polar natural products like iridoid glycosides. researchgate.net
Droplet Countercurrent Chromatography (DCCC) , an early form of CCC, operates by passing droplets of a mobile liquid phase through a column of a stationary liquid phase, with gravity influencing the movement. nih.gov This technique has been successfully employed to separate a wide variety of phytochemicals, including iridoid glycosides. nih.gov The key to a successful DCCC separation is the careful formulation of a biphasic solvent system that forms two immiscible phases without emulsification. nih.gov
High-Speed Countercurrent Chromatography (HSCCC) is a more advanced, hydrodynamic form of CCC that uses a strong centrifugal force to retain the stationary phase while the mobile phase is pumped through a coiled column. This allows for higher flow rates and faster separations. HSCCC has been effectively used to isolate catalpol (B1668604), the parent compound of this compound, from the crude extract of Rehmannia glutinosa. researchgate.netmendeley.com In one application, a polar two-phase solvent system composed of ethyl acetate-n-butanol-water (2:1:3, v/v/v) was used, yielding catalpol at 95.6% purity. researchgate.netmendeley.com Similarly, Centrifugal Partition Chromatography (CPC), a hydrostatic type of CCC, has been used with an ethyl acetate/acetonitrile/water system to purify catalpol derivatives from Catalpa bignonioides. mdpi.com
| Technique | Solvent System (v/v/v) | Target Compound | Reference |
|---|---|---|---|
| HSCCC | Ethyl acetate-n-butanol-water (2:1:3) | Catalpol | researchgate.netmendeley.com |
| CPC | Ethyl acetate/acetonitrile/water (2/1/3) | Catalpol derivatives (e.g., Catalposide) | mdpi.com |
Gas-Liquid Chromatography (GLC) Considerations
Gas-Liquid Chromatography (GLC), or more commonly Gas Chromatography (GC), is generally not a suitable method for the direct analysis of intact iridoid glycosides such as this compound. The primary limitations are the high molecular weight, high polarity, and low volatility of these compounds. Glycosides are thermally labile and tend to decompose at the high temperatures required for volatilization in the GC injector and column.
To analyze iridoids using GC, chemical derivatization is a necessary prerequisite. This process replaces the polar hydroxyl (-OH) groups with less polar, more volatile functional groups. A common method is silylation, which converts the hydroxyls into trimethylsilyl (B98337) (TMS) ethers. This two-step derivatization process allows for the direct silylation of polar analytes in plant material, enabling their analysis by high-temperature GC-MS.
An alternative approach involves the hydrolysis of the glycosidic bond, either chemically or enzymatically, to liberate the volatile aglycone from the sugar moiety. The resulting aglycone can then be analyzed by GC-MS. This method, however, does not provide information on the intact glycoside, which is a significant drawback when the complete structure is of interest. Therefore, GLC is considered a tool for analyzing components of this compound after chemical modification, rather than for its isolation in native form.
Capillary Electrophoresis in Iridoid Isolation
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes based on their charge-to-mass ratio. For the analysis of neutral or similarly charged molecules like many iridoid glycosides, a modification known as Micellar Electrokinetic Capillary Chromatography (MEKC) is employed. MEKC uses a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), added to the buffer at a concentration above its critical micelle concentration. This forms micelles that act as a pseudo-stationary phase, allowing for the separation of neutral molecules based on their partitioning between the micelles and the surrounding aqueous buffer.
MEKC has been successfully developed for the rapid and quantitative determination of iridoid glycosides, including catalpol and aucubin (B1666126). researchgate.net Effective separations are typically achieved in fused silica capillaries using basic borate (B1201080) buffer solutions (pH ~8.6-9.35) containing SDS. researchgate.net The basic conditions are advantageous as they prevent the acid-catalyzed hydrolysis of the iridoids and enhance the electroosmotic flow, leading to shorter analysis times. researchgate.net The technique has been optimized by studying the impact of electrolyte composition, pH, SDS concentration, organic additives, voltage, and temperature on the resolution of adjacent peaks.
| Parameter | Condition | Analyte(s) | Reference |
|---|---|---|---|
| Buffer | 50 mM Borate, 180 mM SDS | Catalpol, Aucubin | researchgate.net |
| pH | 9.35 | Catalpol, Aucubin | researchgate.net |
| Voltage | 10 kV | Catalpol, Aucubin | researchgate.net |
| Detection | 200 nm | Catalpol, Aucubin | researchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 8-O-acetylharpagide |
| Aucubin |
| Catalpol |
| Catalposide |
| Gardenoside |
| Geniposide |
| Harpagide |
| Sodium dodecyl sulfate (SDS) |
Mechanistic Investigations of Biological Activities in Vitro and Animal Models
Antioxidant Activity Research
While many iridoid glucosides and their derivatives are known for their antioxidant properties, specific mechanistic studies detailing the antioxidant activities of 6-O-veratroylcatalpol are not extensively covered in the current scientific literature. Research has more broadly focused on the parent compound, catalpol (B1668604), or other related polyphenols. Therefore, detailed mechanisms for this compound's direct free-radical scavenging, its specific modulation of the Nrf2 pathway, and its direct effect on endogenous antioxidant genes remain areas for future investigation.
The direct mechanisms by which this compound may scavenge free radicals have not been specifically elucidated. Generally, antioxidant compounds operate through mechanisms like hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize reactive oxygen species (ROS) nih.govfrontiersin.org. Phenolic compounds, for instance, are well-known for their ability to scavenge free radicals, a property linked to their chemical structure scienceopen.com. However, dedicated studies to determine if this compound acts as a chain-breaking antioxidant or a preventive antioxidant are required to confirm its specific role and efficacy in free radical neutralization nih.gov.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular response to oxidative stress by controlling the expression of numerous protective genes nih.govmdpi.com. Activation of the Nrf2/Antioxidant Response Element (ARE) pathway is a critical mechanism for cellular defense against oxidative damage frontiersin.orgmdpi.com. While various natural compounds, including polyphenols, are known to activate this pathway, specific research demonstrating the modulation of the Nrf2 pathway by this compound is currently lacking. Studies on related compounds suggest this is a plausible mechanism, but direct evidence for this compound is needed.
A key outcome of Nrf2 activation is the upregulation of a suite of endogenous antioxidant enzymes and cytoprotective proteins. These include enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidases (GPx), and phase II detoxification enzymes like NAD(P)H:quinone oxidoreductase-1 (NQO1) nih.govresearchgate.net. The induction of these genes enhances the cell's capacity to neutralize ROS and detoxify harmful electrophiles. Whether this compound treatment leads to the increased expression of these specific genes has not been reported in the available literature.
Anti-inflammatory Activity Research
In contrast to its antioxidant profile, the anti-inflammatory mechanisms of this compound have been more specifically investigated. Studies have demonstrated its ability to inhibit key inflammatory molecules and modulate critical signaling pathways involved in the inflammatory response.
Research has shown that this compound can effectively suppress the production of key pro-inflammatory cytokines. In a study using phorbol (B1677699) 12-myristate 13-acetate (PMA)-stimulated human monocytic (THP-1) cells, this compound significantly inhibited the expression of Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) nih.gov. These cytokines are pivotal mediators of the inflammatory cascade, and their inhibition points to the potent anti-inflammatory potential of the compound nih.gov.
Table 1: Effect of this compound on Pro-inflammatory Cytokines This table summarizes the inhibitory effects of this compound on key pro-inflammatory mediators in PMA-stimulated THP-1 cells, based on available research data.
| Cell Line | Stimulant | Pro-inflammatory Mediator | Observed Effect of this compound |
| THP-1 (Human Monocytic Cells) | PMA | Interleukin-1β (IL-1β) | Inhibition of expression nih.gov |
| THP-1 (Human Monocytic Cells) | PMA | Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of expression nih.gov |
The anti-inflammatory effects of this compound are underpinned by its ability to modulate crucial intracellular signaling pathways. Mechanistic studies have revealed that the compound interferes with the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation nih.gov.
Specifically, this compound was found to suppress the activity of Protein Kinase C (PKC). This initial suppression leads to the downstream inactivation of Extracellular signal-regulated kinase (ERK), which in turn prevents the activation of the NF-κB inflammatory pathway nih.gov. By inhibiting this cascade, this compound effectively blocks the transcription of NF-κB's target genes, including the aforementioned pro-inflammatory cytokines IL-1β and TNF-α nih.gov.
There is currently no available research data on the modulation of Histone Deacetylase 2 (HDAC2) by this compound.
Table 2: Modulation of Signaling Pathways by this compound This table outlines the mechanistic actions of this compound on key signaling molecules involved in the inflammatory response.
| Target Pathway | Upstream Molecule Affected | Downstream Molecule Affected | Overall Outcome |
| NF-κB Pathway | Protein Kinase C (PKC) (Suppressed) | Extracellular signal-regulated kinase (ERK) (Inactivated) | Inactivation of NF-κB pathway and reduced pro-inflammatory cytokine expression nih.gov |
Other Investigated Biological Activities in Pre-clinical Models
Anti-apoptotic Effects in Animal Models
While direct and extensive studies on the anti-apoptotic effects of this compound in animal models are limited, the well-documented anti-apoptotic properties of its parent compound, catalpol, provide a strong basis for inferring its potential mechanisms. Catalpol has been shown to exert significant neuroprotective and cardioprotective effects by mitigating apoptosis in various preclinical models. mdpi.comnih.govmdpi.com These effects are primarily attributed to its ability to modulate key signaling pathways involved in programmed cell death.
The anti-apoptotic activity of catalpol is often linked to its potent anti-inflammatory and antioxidant properties. mdpi.comresearchgate.net By reducing oxidative stress and inflammation, catalpol helps to maintain cellular homeostasis and prevent the activation of apoptotic cascades. Research has demonstrated that catalpol can regulate the expression of the Bcl-2 family of proteins, which are central regulators of apoptosis. mdpi.com Specifically, catalpol has been observed to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax, thereby shifting the cellular balance towards survival. mdpi.com
Furthermore, catalpol has been shown to inhibit the activation of caspases, a family of proteases that execute the final stages of apoptosis. mdpi.com By preventing the cleavage and activation of key executioner caspases, such as caspase-3, catalpol effectively halts the dismantling of the cell. mdpi.comfrontiersin.org Given that this compound is a derivative of catalpol, it is plausible that it shares these anti-apoptotic mechanisms. The veratroyl group at the 6-O position may enhance its lipophilicity and cellular uptake, potentially leading to more potent anti-apoptotic effects compared to catalpol. However, further in-depth studies on this compound are necessary to confirm these hypotheses and elucidate its specific molecular targets within the apoptotic pathways in animal models.
Comparative Biological Activity Profiles of Related Iridoids
The biological activities of iridoid glycosides can vary significantly based on their chemical structures. Comparative studies have revealed that modifications to the core iridoid structure, such as the substitution at the 6-O position of catalpol, can profoundly influence their therapeutic potential.
Anti-inflammatory Activity:
A key area of investigation has been the comparative anti-inflammatory effects of catalpol and its derivatives. Research has consistently shown that 6-O-substituted catalpol derivatives exhibit enhanced anti-inflammatory properties compared to the parent compound. For instance, studies have demonstrated that these derivatives are more potent inhibitors of pro-inflammatory mediators. This enhanced activity is attributed to the increased lipophilicity and altered molecular interactions conferred by the substituent group.
Other Biological Activities:
Beyond anti-inflammatory effects, various iridoids display a wide spectrum of biological activities. The table below provides a comparative overview of the biological activities of several related iridoids, highlighting the diverse therapeutic potential within this class of compounds.
| Iridoid | Primary Biological Activities |
| Catalpol | Neuroprotective, Anti-inflammatory, Antioxidant, Anti-apoptotic, Hepatoprotective mdpi.comnih.govmazums.ac.ir |
| This compound | Anti-inflammatory |
| Aucubin (B1666126) | Anti-inflammatory, Antioxidant, Hepatoprotective, Antiviral mazums.ac.ir |
| Geniposide | Anti-inflammatory, Neuroprotective, Antidepressant-like effects mdpi.com |
| Harpagoside | Anti-inflammatory, Analgesic |
This table provides a summary of the primary investigated biological activities and is not exhaustive.
The structural variations among these iridoids, such as the nature of the aglycone and the type and position of substitutions, are responsible for their distinct biological profiles. For example, while catalpol and its derivatives show strong neuroprotective and anti-inflammatory effects, other iridoids like harpagoside are primarily recognized for their analgesic properties. This diversity underscores the importance of structure-activity relationship studies in identifying and optimizing iridoid-based therapeutic agents for specific pathological conditions. nih.gov
Advanced Analytical Methodologies for Research and Quantification
Spectroscopic Characterization for Structural Elucidation
Determining the precise chemical structure of 6-O-veratroylcatalpol is a fundamental step in its study. This is primarily achieved through a combination of powerful spectroscopic techniques that probe the molecule's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the assembly of the molecular framework.
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, reveal the chemical shifts and coupling constants of the nuclei. The ¹H NMR spectrum indicates the number of different types of protons and their neighboring protons, while the ¹³C NMR spectrum shows the number and types of carbon atoms (e.g., CH₃, CH₂, CH, C).
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. Techniques such as Correlation Spectroscopy (COSY) identify protons that are coupled to each other (typically on adjacent carbons). Heteronuclear Single Quantum Coherence (HSQC) correlates protons with the carbon atoms they are directly attached to, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range correlations between protons and carbons (over two to three bonds). These correlations are pieced together like a puzzle to confirm the complete structure, including the catalpol (B1668604) core, the veratroyl group, and the glucose moiety, as well as their points of attachment.
Below are typical ¹H and ¹³C NMR chemical shift assignments for this compound, which are critical for its identification.
| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, J in Hz) |
|---|---|---|
| 1 | 94.1 | 5.08 (d, 9.5) |
| 3 | 142.0 | 6.45 (dd, 6.0, 1.5) |
| 4 | 102.5 | 5.09 (dd, 6.0, 1.5) |
| 5 | 42.5 | 2.84 (m) |
| 6 | 78.9 | 5.02 (dd, 6.0, 5.5) |
| 7 | 57.8 | 2.75 (dd, 9.0, 8.0) |
| 8 | 61.5 | - |
| 9 | 47.5 | 2.45 (ddd, 9.5, 8.0, 1.0) |
| 10 | 69.8 | 4.01 (d, 13.0), 3.79 (d, 13.0) |
| Veratroyl-C=O | 165.8 | - |
| Veratroyl-1' | 121.8 | - |
| Veratroyl-2' | 112.1 | 7.59 (d, 2.0) |
| Veratroyl-3' | 148.8 | - |
| Veratroyl-4' | 153.3 | - |
| Veratroyl-5' | 110.1 | 6.93 (d, 8.5) |
| Veratroyl-6' | 123.7 | 7.70 (dd, 8.5, 2.0) |
| Veratroyl-OCH₃ | 56.0, 56.1 | 3.94 (s), 3.95 (s) |
| Glucose-1'' | 99.2 | 4.75 (d, 8.0) |
| Glucose-2'' | 73.8 | 3.45 (m) |
| Glucose-3'' | 77.0 | 3.45 (m) |
| Glucose-4'' | 70.8 | 3.45 (m) |
| Glucose-5'' | 76.9 | 3.45 (m) |
| Glucose-6'' | 61.9 | 3.88 (dd, 12.0, 2.0), 3.69 (dd, 12.0, 5.5) |
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-ESIMS)
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, soft ionization techniques like Electrospray Ionization (ESI) are commonly employed, often coupled with liquid chromatography (LC-ESIMS). This approach allows for the determination of the compound's molecular weight with high accuracy.
In a typical analysis, the mass spectrometer detects the molecular ion, often as an adduct with a proton [M+H]⁺ in positive ion mode or with formate (B1220265) [M+HCOO]⁻ in negative ion mode when formic acid is used in the mobile phase.
Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. The molecular ion is selected and fragmented, and the resulting product ions are detected. The fragmentation pattern is characteristic of the molecule's structure. For iridoid glycosides like this compound, a common fragmentation pathway involves the cleavage of the glycosidic bond, resulting in the loss of the glucose unit (-162 Da), and the cleavage of the ester bond, leading to the loss of the veratroyl group.
| Ion Type | Mode | Typical m/z Value | Interpretation |
|---|---|---|---|
| [M+H]⁺ | Positive ESI | 525.17 | Protonated molecular ion |
| [M+Na]⁺ | Positive ESI | 547.15 | Sodiated molecular ion |
| [M-H]⁻ | Negative ESI | 523.16 | Deprotonated molecular ion |
| [M+HCOO]⁻ | Negative ESI | 569.17 | Formate adduct of the molecular ion |
| Fragment Ion | Positive/Negative | 361/359 | Loss of glucose [- C₆H₁₀O₅] |
| Fragment Ion | Positive/Negative | 165 | Veratroyl moiety [C₉H₉O₃]⁺ |
Quantitative Analysis of this compound in Research Samples
Accurate quantification of this compound is essential for pharmacological studies, quality control of herbal medicines, and metabolomic research. Chromatographic techniques are the methods of choice for this purpose due to their high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) for Quantification
High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Ultraviolet (UV) detector is a widely used and robust method for quantifying this compound. The method involves separating the compound from other components in a sample matrix on a chromatographic column, typically a reversed-phase C18 column.
The separation is achieved using a mobile phase, which is often a gradient mixture of an aqueous solvent (like water with a small amount of acid, e.g., formic or phosphoric acid) and an organic solvent (such as acetonitrile (B52724) or methanol). The detector measures the absorbance of the compound at a specific wavelength as it elutes from the column. The concentration of this compound in the sample is determined by comparing the peak area of the analyte to a calibration curve constructed from standards of known concentrations.
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~232 nm and ~280 nm |
| Column Temperature | 25-30 °C |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Targeted Quantification
For highly sensitive and selective quantification, especially in complex matrices like plasma or tissue extracts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. Ultra-Performance Liquid Chromatography (UPLC) is often used for faster analysis and better resolution. The mass spectrometer is typically a triple quadrupole (QqQ) instrument operated in Multiple Reaction Monitoring (MRM) mode.
In an MRM experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific, characteristic product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interference from other compounds in the sample and providing excellent sensitivity and accuracy.
| Parameter | Typical Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | e.g., m/z 525.2 [M+H]⁺ |
| Product Ion (Q3) | e.g., m/z 165.1 (Veratroyl fragment) |
| Collision Energy | Optimized for the specific transition |
Methodological Principles of Quantitative Analysis (e.g., External and Internal Standard Methods)
The accuracy of quantitative chromatographic analysis depends on a robust calibration strategy. The two primary approaches are the external standard method and the internal standard method. omicsonline.org
The External Standard (ES) Method is the more common approach. omicsonline.org It involves creating a calibration curve by analyzing a series of standard solutions containing the analyte of interest at known concentrations. The instrument's response (e.g., peak area) is plotted against the concentration. The concentration of the analyte in an unknown sample is then determined by measuring its response and interpolating the value from the calibration curve. omicsonline.org This method is straightforward but requires precise injection volumes and consistent instrument conditions, as any variation can introduce errors. omicsonline.org
The Internal Standard (IS) Method is used to improve precision and accuracy by correcting for variations in sample preparation and instrument response. omicsonline.org In this method, a known amount of a different compound, the internal standard, is added to all samples, calibration standards, and blanks. The internal standard should be chemically similar to the analyte but chromatographically separable from it and absent in the original sample. omicsonline.org Quantification is based on the ratio of the analyte's response to the internal standard's response. This ratio is plotted against the analyte's concentration to create the calibration curve. By using this response ratio, the method compensates for losses during sample workup and fluctuations in injection volume, leading to more reliable results, especially with complex samples or when high precision is required. omicsonline.org
Analytical Method Validation Parameters for Research Reliability (e.g., Specificity, Accuracy, Precision, Sensitivity, Linearity, Robustness)
The reliability and validity of scientific research heavily depend on the robustness and accuracy of the analytical methods employed. For the quantification of "this compound," a bioactive iridoid glycoside, rigorous validation of analytical methodologies is paramount to ensure that the data generated are precise, accurate, and reproducible. This section details the key validation parameters for the analytical methods used in the research and quantification of this compound, in line with internationally recognized guidelines.
Specificity
Specificity refers to the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of analyzing this compound, a highly specific method is one that can distinguish it from other structurally similar iridoid glycosides or compounds present in the sample matrix, such as plant extracts or biological fluids.
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are powerful techniques for achieving high specificity. For instance, a liquid chromatography-mass spectrometry (LC/MS) method has been developed for the simultaneous determination of this compound along with other iridoid glucosides in rat plasma. The use of selected ion monitoring (SIM) in the mass spectrometer allows for the detection of specific ions corresponding to this compound, thereby ensuring high selectivity of the method. nih.govsigmaaldrich.comresearchgate.net
Accuracy
Accuracy is the measure of the closeness of an experimental value to the true or accepted value. ikev.org It is a critical parameter for ensuring the reliability of quantitative data. The accuracy of a method for quantifying this compound is typically determined by performing recovery studies on samples spiked with a known amount of the analyte.
In a validated LC/MS method for the simultaneous determination of this compound and other iridoid glucosides, the accuracy was assessed by analyzing quality control samples at four different concentration levels. The relative error (RE) for this compound was found to be between -4.0% and 6.6%, which is well within the acceptable limits for bioanalytical method validation, demonstrating the high accuracy of the method. nih.govsigmaaldrich.com
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ikev.org It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:
Repeatability (Intra-assay precision): The precision of the method over a short interval of time with the same analyst and equipment.
Intermediate precision (Inter-assay precision): The precision of the method within the same laboratory but on different days, with different analysts, or with different equipment.
For the quantification of this compound, the intra- and inter-assay precision was evaluated at four quality control levels. The coefficients of variation for both intra- and inter-assay precision were in the range of 2.5% to 8.0%. nih.govsigmaaldrich.com These low CV values indicate a high degree of precision for the analytical method.
Sensitivity
The sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte in a sample. It is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of accuracy and precision.
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.
While specific LOD and LOQ values for this compound were not detailed in the available research, a developed LC/MS method demonstrated a linear range starting from 20 ng/mL, suggesting a low limit of quantification and thus high sensitivity. nih.govsigmaaldrich.com
Linearity
Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The linearity of the method for this compound was established by constructing a calibration curve.
A validated LC/MS method demonstrated excellent linearity for this compound over a concentration range of 20-2000 ng/mL in rat plasma. nih.govsigmaaldrich.com The calibration curve was generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
Robustness
Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. chromatographytoday.comresearchgate.netchromatographyonline.com For an HPLC or UPLC method, these variations could include:
Changes in the pH of the mobile phase.
Variations in the mobile phase composition.
Different columns (from different lots or suppliers).
Fluctuations in temperature and flow rate.
While specific robustness studies for this compound analysis are not detailed in the cited literature, a robust method would consistently provide accurate and precise results despite these minor changes, ensuring the method's suitability for routine use in different laboratories and on different instruments.
Data Tables
Table 1: Linearity and Precision Data for the Quantification of this compound
| Parameter | Value |
| Linearity Range | 20-2000 ng/mL |
| Intra-assay Precision (CV %) | 2.5 - 8.0 |
| Inter-assay Precision (CV %) | 2.5 - 8.0 |
Data sourced from Park et al. (2009). nih.govsigmaaldrich.com
Table 2: Accuracy Data for the Quantification of this compound
| Parameter | Value |
| Relative Error (RE %) | -4.0 to 6.6 |
Data sourced from Park et al. (2009). nih.govsigmaaldrich.com
Structure Activity Relationships Sar and Derivative Synthesis
Elucidation of Key Pharmacophoric Features
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For 6-O-Veratroylcatalpol, these features are determined by its core iridoid structure, the attached glucose molecule, and the specific ester group at the C-6 position.
Iridoid glycosides are a class of monoterpenoids characterized by a cyclopentanopyran ring system. wikipedia.org Their bioactivity is governed by several structural elements:
The Iridoid Core: The fundamental bicyclic skeleton is essential for activity. Modifications to this core can significantly alter the biological profile.
The Glycosidic Linkage: Most iridoids are found as glycosides, typically bound to a glucose molecule at the C-1 position. wikipedia.orgnih.gov This sugar moiety often enhances solubility and can influence pharmacokinetics.
Substitution Patterns: The presence and position of hydroxyl (-OH), acyl, or other functional groups on the iridoid skeleton are critical. The esterification of hydroxyl groups is a common natural modification that significantly impacts bioactivity. For instance, the acyl group at the C-6 position is a key determinant of the pharmacological properties of many catalpol (B1668604) derivatives. researchgate.net
Table 1: Key Structural Features of Iridoid Glycosides and Their General Impact on Bioactivity
| Structural Feature | General Influence on Bioactivity |
|---|---|
| Iridoid Skeleton (Cyclopentanopyran Ring) | Forms the fundamental scaffold required for target interaction. |
| C-1 Glucose Moiety | Enhances water solubility and can modulate absorption and distribution. |
| C-6 Position Substituent | A primary site for esterification; the nature of the acyl group strongly influences the type and potency of the biological activity. |
| Other Hydroxyl Groups | Provide sites for further modification and contribute to the molecule's polarity and hydrogen-bonding capacity. |
The distinguishing feature of this compound is the veratroyl group (3,4-dimethoxybenzoyl) esterified to the C-6 hydroxyl of the catalpol core. This moiety plays a pivotal role in defining the compound's specific biological effects.
The parent compound, catalpol, exhibits a range of activities, but often with weak potency. mdpi.com The addition of an acyl group at the C-6 position, particularly one with low polarity, has been shown to enhance certain biological activities. researchgate.netmdpi.com The veratroyl group in this compound is significantly less polar than the hydroxyl group it replaces in catalpol. This structural change is associated with increased anti-inflammatory potency. Research has demonstrated that this compound can inhibit the expression of pro-inflammatory cytokines like IL-1β and TNF-α. nih.gov Studies on related compounds suggest that this enhanced activity is linked to a greater ability to inhibit the NF-κB inflammatory pathway. researchgate.net The aromatic nature and the methoxy (B1213986) substituents of the veratroyl group likely facilitate different or stronger interactions with the biological target compared to the unsubstituted catalpol.
Synthesis and Characterization of Analogs and Derivatives
To improve the therapeutic potential of this compound, researchers explore the synthesis of new analogs and derivatives. This involves targeted chemical modifications to enhance efficacy, selectivity, and pharmacokinetic properties.
Semi-synthesis, which starts from a naturally isolated product like catalpol, is a common strategy for creating derivatives. For catalpol-type iridoids, modifications often target the hydroxyl groups, especially at the C-6 position.
Key modification strategies include:
Varying the Acyl Group: Replacing the veratroyl moiety with other acyl groups (e.g., cinnamoyl, benzoyl, or other substituted aromatic groups) can fine-tune the molecule's lipophilicity and steric properties, leading to altered bioactivity.
Modifying the Veratroyl Group: Altering the substitution pattern on the veratroyl ring itself, such as changing the position or number of methoxy groups, can provide insights into the specific electronic and steric requirements for optimal activity.
The rational design of novel derivatives aims to move beyond the structural limitations of natural analogs to significantly improve therapeutic efficacy. nih.gov Starting from a lead compound like this compound, new analogs can be designed by:
Computational Modeling: Using molecular docking and quantitative structure-activity relationship (QSAR) models to predict how structural changes will affect the binding to a specific biological target.
Bioisosteric Replacement: Replacing the veratroyl group with other chemical groups that have similar physical or chemical properties to see if activity is maintained or improved.
Structure Simplification or Elaboration: Creating simpler analogs to identify the minimal necessary pharmacophore or adding complexity to introduce new interaction points with the target.
Comparative Analysis with Related Iridoid Esters
The bioactivity of this compound is best understood when compared to other related iridoid esters, particularly other 6-O-acyl catalpol derivatives. Such comparisons highlight the importance of the specific acyl group in determining the pharmacological profile.
For example, studies comparing various 6-O-substituted catalpol derivatives have shown that those with low-polarity substituents at the 6-O position exhibit higher NF-κB inhibitory potency than catalpol itself. researchgate.netmdpi.com Derivatives containing cinnamyl moieties, such as scropolioside B, have also demonstrated significant anti-inflammatory activity. mdpi.com
Table 2: Comparative Anti-Inflammatory Activity of Catalpol and its 6-O-Acyl Derivatives
| Compound | 6-O-Substituent | Relative Anti-Inflammatory Potency (NF-κB Inhibition) |
|---|---|---|
| Catalpol | -H | Weak mdpi.com |
| This compound | Veratroyl | Demonstrated inhibition of pro-inflammatory cytokines nih.gov |
| Scropolioside B | (E)-p-Methoxycinnamoyl-α-L-rhamnosyl | Higher than catalpol mdpi.com |
| 6-O-methylcatalpol | -CH3 | Higher than catalpol mdpi.com |
This comparative data underscores that esterification at the C-6 position is a critical strategy for enhancing the anti-inflammatory effects of the catalpol core. The veratroyl group in this compound is one of several acyl moieties that can confer this improved activity, likely by increasing the molecule's ability to engage with key targets in inflammatory signaling pathways.
Advanced Research Methodologies and Future Perspectives
Utilization of In Vitro Cellular and Biochemical Models
The investigation of 6-O-Veratroylcatalpol's biological activities heavily relies on the use of in vitro cellular and biochemical models. These systems provide a controlled environment to dissect the molecular mechanisms underlying the compound's effects, particularly its anti-inflammatory properties.
One key study utilized human THP-1 monocytic cells, a well-established in vitro model for studying inflammatory responses. nih.gov In this model, cells were stimulated with phorbol (B1677699) 12-myristate-13-acetate (PMA) to mimic an inflammatory state. The research demonstrated that this compound effectively inhibited the PMA-induced expression of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). nih.gov
Biochemical assays were instrumental in revealing the signaling pathways modulated by this compound. Mechanistic studies showed that the compound suppressed the activity of Protein Kinase C (PKC). This inhibition led to the downstream inactivation of the Extracellular signal-Regulated Kinase (ERK) and Nuclear Factor-κB (NF-κB) inflammatory pathways. nih.gov The NF-κB pathway is a critical regulator of genes involved in inflammation, and its inhibition is a key target for anti-inflammatory therapies. This research highlights how catalpol (B1668604) derivative iridoid glucosides, including this compound, exhibit anti-inflammatory activity. nih.gov The parent compound, catalpol, is also recognized for its anti-inflammatory and neuroprotective effects, often studied in various in vitro systems like BV2 microglial cells and primary cortical neurons. nih.gov
These cellular and biochemical findings underscore the potential of this compound as a therapeutic agent for inflammatory diseases and provide a strong basis for its further investigation. nih.gov
Table 1: Summary of In Vitro Research Findings for this compound
| Model System | Stimulant | Key Findings | Affected Pathway | Reference |
|---|---|---|---|---|
| Human THP-1 Monocytic Cells | PMA | Inhibited expression of IL-1β and TNF-α | PKC/ERK/NF-κB | nih.gov |
Strategic Application of In Vivo Animal Models
In vivo animal models are indispensable for evaluating the physiological effects, efficacy, and systemic interactions of this compound in a whole-organism context. While direct in vivo studies specifically detailing the application of advanced animal model technologies for this compound are not extensively documented in the available literature, the established bioactivities of this compound class, particularly in inflammation, suggest a clear path for future research employing such models. For instance, catalpol derivative iridoid glucosides, including this compound, have demonstrated anti-inflammatory activity in a carrageenan-induced paw edema mouse model. nih.gov
The use of animal models in research is governed by stringent ethical principles. The foremost of these is the 3Rs principle: Replacement, Reduction, and Refinement .
Replacement refers to the use of non-animal methods whenever possible. In vitro studies, computer modeling, and other alternative approaches are prioritized before resorting to animal experimentation.
Reduction involves using the minimum number of animals necessary to obtain scientifically valid and statistically significant data. This is achieved through careful experimental design, appropriate statistical analysis, and sharing of data to avoid unnecessary duplication of studies.
Refinement focuses on minimizing any potential pain, suffering, distress, or lasting harm to the animals. This includes optimizing housing conditions, handling techniques, and experimental procedures, as well as using anesthesia and analgesia appropriately. Adherence to these principles is a prerequisite for the ethical conduct of research involving this compound.
Modern biomedical research is moving beyond traditional animal models to incorporate more sophisticated technologies that provide deeper insights into compound activity. The concept of "InVivomics" represents this shift, integrating high-throughput, systems-level data acquisition and analysis within the context of a living organism.
For a compound like this compound, this could involve:
Genetically Engineered Models: Utilizing transgenic or knockout mice to investigate the specific role of a target protein (e.g., components of the NF-κB pathway) in the compound's mechanism of action.
Advanced Imaging Techniques: Employing non-invasive imaging methods like positron emission tomography (PET) or magnetic resonance imaging (MRI) to visualize the biodistribution of the compound and its effect on inflammatory processes or neurological activity in real-time.
Telemetric Monitoring: Using implantable devices to continuously monitor physiological parameters such as body temperature, heart rate, and blood pressure, providing a more detailed picture of the compound's systemic effects without causing undue stress to the animal.
These advanced technologies, combined with sophisticated data interpretation methods, allow for a more comprehensive understanding of the in vivo pharmacology of this compound, bridging the gap between cellular effects and whole-organism response.
Integration of Omics Technologies in Mechanistic Studies
Omics technologies, which involve the large-scale study of biological molecules, are critical for obtaining a holistic understanding of the mechanism of action of natural products like this compound. By analyzing the global changes in genes, proteins, and metabolites, researchers can identify novel targets and pathways affected by the compound.
While specific transcriptome and metabolome profiling studies on this compound are emerging, research on related iridoids provides a framework for its future investigation.
Transcriptome Profiling (RNA-Seq): This technique can be used to analyze the complete set of RNA transcripts in a cell or tissue after treatment with this compound. In the context of its known anti-inflammatory effects, transcriptomics could reveal the full spectrum of genes whose expression is altered, potentially identifying novel anti-inflammatory targets beyond the NF-κB pathway.
Metabolome Profiling: This approach analyzes the complete set of small-molecule metabolites within a biological sample. By applying metabolomics, researchers could understand how this compound affects cellular metabolic pathways that are often dysregulated during inflammation or neurodegeneration. This could uncover biomarkers of the compound's efficacy and provide insights into its systemic effects.
The vast datasets generated by omics technologies necessitate the use of sophisticated bioinformatic tools for analysis and interpretation.
Data Integration: Bioinformatic approaches are essential for integrating data from different omics platforms (e.g., transcriptomics and metabolomics) to construct comprehensive models of the compound's mechanism of action.
Pathway Analysis: Tools for pathway analysis can map the genes and metabolites affected by this compound to known biological pathways, helping to formulate hypotheses about its function.
Predictive Modeling: As more data becomes available, computational and predictive models can be developed. These models can simulate the interaction of this compound with biological systems, predict its potential targets, and help in designing more potent and specific derivatives. This "in silico" approach can significantly accelerate the drug discovery process by prioritizing the most promising candidates for further in vitro and in vivo testing.
Translational Research Avenues (Pre-clinical Focus)
This compound, an iridoid glucoside, has been identified as a bioactive compound with demonstrated anti-inflammatory properties. nih.gov Pre-clinical research has begun to uncover its potential therapeutic applications by investigating its effects on cellular signaling pathways involved in inflammation.
A primary area of investigation has been its role in modulating inflammatory responses in human monocytic cells. nih.gov Studies have shown that this compound can suppress the expression of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). nih.gov This inhibitory action is crucial, as these cytokines are central mediators of inflammatory processes in a variety of diseases. The mechanism behind this suppression involves the regulation of specific intracellular signaling cascades. Research indicates that this compound can inhibit the activity of Protein Kinase C (PKC), which subsequently leads to the inactivation of the downstream Extracellular Signal-regulated Kinase (ERK) and Nuclear Factor-κB (NF-κB) pathways. nih.gov The NF-κB pathway is a pivotal regulator of genes involved in the immune and inflammatory response.
The known biological activities of catalpol, a structurally related iridoid glucoside, suggest further avenues for exploring the comprehensive potential of this compound. Catalpol has been studied for its antioxidant and neuroprotective effects, including its ability to enhance neuroplasticity and improve spatial memory in aged animal models. These findings open the possibility that this compound may possess a broader spectrum of activities than what has currently been elucidated, particularly in the context of neuroinflammation and age-related cognitive decline.
Table 1: Investigated Biological Activities of this compound
| Target Cell Line | Stimulant | Key Bio-Markers Inhibited | Affected Signaling Pathway | Potential Therapeutic Implication |
|---|
Enhancing Bioavailability: Other phytochemicals can affect absorption and metabolism, potentially increasing the systemic availability of this compound.
Acting on Parallel Pathways: While this compound targets specific inflammatory pathways like NF-κB, other compounds in the extract might inhibit different pro-inflammatory targets, leading to a more comprehensive suppression of the inflammatory response.
Providing Antioxidant Protection: Many plant extracts are rich in antioxidants that can neutralize reactive oxygen species (ROS). This can create a more favorable cellular environment, potentially enhancing the primary anti-inflammatory action of this compound by reducing oxidative stress, a common feature of inflammatory conditions.
Understanding these interactions is crucial for pre-clinical evaluation. Research into complex extracts requires methodologies that can dissect the contribution of individual components while also assessing the emergent properties of the complete mixture.
Unexplored Research Domains and Methodological Innovations for this compound
While initial research has focused on inflammation, numerous research domains for this compound remain unexplored. Based on the activities of related compounds like catalpol, which has shown neuroprotective effects, a significant unexplored area is the potential neurological activity of this compound. Future pre-clinical studies could investigate its role in models of neurodegenerative diseases, focusing on markers of neuroinflammation, synaptic plasticity, and neuronal survival.
To fully explore these and other potential activities, the adoption of methodological innovations is essential. Future research would benefit from an integrated, multi-faceted approach:
High-Throughput Screening: Employing advanced screening platforms to test this compound against a wide array of cellular targets and disease models could rapidly identify novel biological activities.
Omics Technologies: The use of genomics, proteomics, and metabolomics can provide a comprehensive, unbiased view of the cellular changes induced by this compound. This approach can help identify novel mechanisms of action and biomarkers of its activity.
Advanced Imaging Techniques: High-resolution cellular imaging can be used to visualize the subcellular localization of the compound and its effects on cellular structures and protein interactions in real-time.
Computational and In Silico Modeling: Molecular docking and simulation studies can predict potential molecular targets for this compound, helping to guide and refine experimental investigations. This can save time and resources by prioritizing the most promising research avenues.
Complex In Vitro Models: Moving beyond simple cell cultures to more complex models, such as 3D organoids or "organ-on-a-chip" systems, can provide more physiologically relevant data on the efficacy and mechanism of action of this compound in a human-like context.
By combining these innovative methodologies, future research can move beyond the currently known anti-inflammatory effects to build a more complete understanding of the therapeutic potential of this compound.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Catalpol |
| Interleukin-1β (IL-1β) |
| Tumor Necrosis Factor-α (TNF-α) |
Q & A
Q. What are the established methods for the extraction and purification of 6-O-Veratroylcatalpol from plant sources?
- Methodological Answer: Extraction typically involves solvent-based techniques (e.g., methanol or ethanol maceration) followed by liquid-liquid partitioning. Purification employs chromatographic methods such as column chromatography (silica gel, Sephadex LH-20) and semi-preparative HPLC. Key parameters include solvent polarity gradients and detection at UV wavelengths specific to iridoid glycosides (e.g., 230–280 nm). Ensure reproducibility by documenting solvent ratios, temperature, and flow rates in line with standardized protocols .
Q. What spectroscopic techniques are most effective for the structural characterization of this compound?
- Methodological Answer: Combine NMR (¹H, ¹³C, 2D-COSY, HSQC, HMBC) for elucidating the glycosidic linkage and veratroyl ester moiety. Mass spectrometry (HR-ESI-MS) confirms molecular weight and fragmentation patterns. Compare spectral data with literature benchmarks for iridoid glycosides. For novel derivatives, X-ray crystallography may resolve stereochemical ambiguities .
Q. How can researchers validate the purity of this compound post-isolation?
- Methodological Answer: Use HPLC-PDA or UPLC-MS with a purity threshold ≥95%. Validate via:
- Chromatographic homogeneity : Single peak across multiple wavelengths.
- Spectroscopic consistency : Absence of extraneous signals in NMR.
- Quantitative assays : TLC densitometry or LC-MS integration. Document all validation steps to meet peer-review standards for new compound characterization .
Advanced Research Questions
Q. What experimental designs are optimal for assessing the synergistic effects of this compound with other bioactive compounds in anti-inflammatory models?
- Methodological Answer: Employ factorial design (e.g., 2×2 matrix) to test combinations with compounds like catalpol or picroside II. Use in vitro models (e.g., LPS-stimulated macrophages) to measure cytokine suppression (IL-6, TNF-α) and in vivo murine models (e.g., carrageenan-induced paw edema). Apply isobolographic analysis to quantify synergy. Ensure alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) .
Q. How can in silico modeling be integrated with in vitro assays to elucidate the molecular targets of this compound?
- Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger) against targets like NF-κB or COX-2. Validate predictions via:
- Surface plasmon resonance (SPR) : Measure binding affinity.
- Gene knockdown (siRNA) : Assess target pathway modulation.
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment. Cross-reference with literature on structurally analogous iridoids .
Q. What strategies address discrepancies in reported bioactivity data of this compound across different study models?
- Methodological Answer: Conduct meta-analysis of existing data to identify variables (e.g., cell lines, dosage, exposure time). Replicate conflicting studies under controlled conditions, standardizing protocols (e.g., ATCC cell lines, serum-free media). Use statistical tools (ANOVA, Bland-Altman plots) to quantify variability. Transparently report confounding factors (e.g., compound stability in culture media) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
